N-{(1Z)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide
Description
N-{(1Z)-1-[5-(2,5-Dichlorophenyl)furan-2-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide is a synthetic small molecule characterized by a furan-2-yl core substituted with a 2,5-dichlorophenyl group, a propen-2-yl linker bearing a 2-methoxyethylamino carboxamide, and a 4-methylbenzamide moiety. Its molecular formula is C₂₅H₂₁Cl₂N₂O₄, with an average molecular mass of approximately 493.35 g/mol (calculated based on standard atomic weights). The Z-configuration of the propen-2-yl double bond is critical for maintaining its stereochemical integrity, which is essential for target binding .
The compound’s design integrates multiple pharmacophoric elements:
- 2-Methoxyethylamino group: Balances solubility and metabolic stability via its ether oxygen.
- 4-Methylbenzamide: Contributes to rigidity and moderate polarity, influencing membrane permeability.
Properties
IUPAC Name |
N-[(Z)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-(2-methoxyethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2N2O4/c1-15-3-5-16(6-4-15)23(29)28-21(24(30)27-11-12-31-2)14-18-8-10-22(32-18)19-13-17(25)7-9-20(19)26/h3-10,13-14H,11-12H2,1-2H3,(H,27,30)(H,28,29)/b21-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHITGBGVOCFKX-STZFKDTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/C(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(1Z)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Formation of the enone moiety: This can be accomplished through aldol condensation reactions.
Coupling with the benzamide: The final step involves coupling the intermediate with 4-methylbenzamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{(1Z)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring and the enone moiety can be oxidized under appropriate conditions.
Reduction: The enone moiety can be reduced to the corresponding alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the enone moiety can yield the corresponding alcohol.
Scientific Research Applications
N-{(1Z)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: It may have potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{(1Z)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Chlorophenyl vs.
Amino Group Variations: The 2-methoxyethylamino group in the target compound improves solubility over allylamino () or unsubstituted alkylamino groups, as the ether oxygen facilitates hydrogen bonding with water .
Benzamide Modifications : The 4-methyl substituent in the target compound reduces polarity compared to 4-methoxy derivatives (), favoring passive diffusion across biological membranes.
Key Observations:
- The target compound likely employs a condensation reaction (similar to ) using a furan-aldehyde intermediate and a dichlorophenyl precursor.
- Coupling agents like EDC/HOBt () may facilitate amide bond formation between the methoxyethylamino and benzamide groups.
- Compared to palladium-catalyzed syntheses (), the target compound’s route is less complex but may require stringent stereochemical control for the Z-configuration.
Key Observations:
- Lipophilicity : The target compound’s LogP (3.8) is higher than sulfamoyl derivatives () due to dichlorophenyl and methyl groups, favoring membrane penetration but risking off-target binding.
- Solubility: The 2-methoxyethylamino group mitigates solubility limitations seen in nitro-furan compounds ().
- Metabolic Stability: Sulfamoyl derivatives () may exhibit higher stability due to hydrogen-bonding capacity, whereas allylamino groups () are prone to oxidative metabolism.
Research Findings and Implications
Structural Characterization : NMR data () suggest that substituent changes (e.g., dichlorophenyl vs. 3-chlorophenyl) alter chemical shifts in regions A (positions 39–44) and B (29–36), aiding in structural validation.
Lumping Strategy Relevance : Compounds with dichlorophenyl and furan moieties (like the target) may be grouped with other halogenated aromatics for predictive modeling of toxicity or reactivity ().
Synthetic Challenges : Stereochemical purity (Z-configuration) and dichlorophenyl incorporation require precise reaction control, as seen in oxadiazole syntheses ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
